1',3',3A',5'-tetrahydrospiro[cyclopropane-1,2'-pyrazolo[5,1-b][1,3]oxazin]-6'-amine
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Overview
Description
1’,3’,3A’,5’-tetrahydrospiro[cyclopropane-1,2’-pyrazolo[5,1-b][1,3]oxazin]-6’-amine is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a spirocyclic framework, which includes a cyclopropane ring fused to a pyrazolo[5,1-b][1,3]oxazin] moiety. The presence of an amine group further enhances its reactivity and potential for diverse chemical transformations.
Preparation Methods
The synthesis of 1’,3’,3A’,5’-tetrahydrospiro[cyclopropane-1,2’-pyrazolo[5,1-b][1,3]oxazin]-6’-amine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as cyclopropane derivatives and pyrazole intermediates can be subjected to cyclization reactions in the presence of suitable catalysts and solvents . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, often utilizing advanced techniques such as continuous flow chemistry and automated synthesis platforms .
Chemical Reactions Analysis
1’,3’,3A’,5’-tetrahydrospiro[cyclopropane-1,2’-pyrazolo[5,1-b][1,3]oxazin]-6’-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
1’,3’,3A’,5’-tetrahydrospiro[cyclopropane-1,2’-pyrazolo[5,1-b][1,3]oxazin]-6’-amine has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1’,3’,3A’,5’-tetrahydrospiro[cyclopropane-1,2’-pyrazolo[5,1-b][1,3]oxazin]-6’-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved in its mechanism of action can include signal transduction pathways and metabolic pathways, depending on the specific biological context .
Comparison with Similar Compounds
When compared to other similar compounds, 1’,3’,3A’,5’-tetrahydrospiro[cyclopropane-1,2’-pyrazolo[5,1-b][1,3]oxazin]-6’-amine stands out due to its unique spirocyclic structure and versatile reactivity. Similar compounds include:
Spiroindolones: These compounds share the spirocyclic framework but differ in their specific ring systems and functional groups.
Pyrazoloquinazolines: These compounds have a similar pyrazole moiety but are fused with a quinazoline ring instead of an oxazin ring.
Properties
Molecular Formula |
C8H13N3O |
---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
spiro[1,3,3a,5-tetrahydropyrazolo[5,1-b][1,3]oxazine-2,1'-cyclopropane]-6-amine |
InChI |
InChI=1S/C8H13N3O/c9-6-4-11-7(12-5-6)3-8(10-11)1-2-8/h4,7,10H,1-3,5,9H2 |
InChI Key |
RSNNJRRNVYREOP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CC3N(N2)C=C(CO3)N |
Origin of Product |
United States |
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